molecular formula C8H6ClN3O B13865784 6-Chloroindazole-1-carboxamide

6-Chloroindazole-1-carboxamide

Cat. No.: B13865784
M. Wt: 195.60 g/mol
InChI Key: KRGJFQFNKOCVSS-UHFFFAOYSA-N
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Description

6-Chloroindazole-1-carboxamide is a heterocyclic compound belonging to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of a chlorine atom at the 6th position and a carboxamide group at the 1st position of the indazole ring enhances its chemical reactivity and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroindazole-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroindazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-Chloroindazole-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: The inhibition of COX-2 and other enzymes involved in inflammatory pathways results in anti-inflammatory effects.

Comparison with Similar Compounds

6-Chloroindazole-1-carboxamide can be compared with other indazole derivatives to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to the presence of both a chlorine atom and a carboxamide group, which enhances its chemical reactivity and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloroindazole-1-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-6-2-1-5-4-11-12(8(10)13)7(5)3-6/h1-4H,(H2,10,13)

InChI Key

KRGJFQFNKOCVSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=C2)C(=O)N

Origin of Product

United States

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